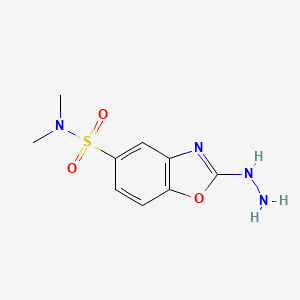

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

Description

2-Hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzoxazole core substituted with a hydrazinyl group at position 2 and a dimethylsulfonamide moiety at position 3.

Properties

IUPAC Name |

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3S/c1-13(2)17(14,15)6-3-4-8-7(5-6)11-9(12-10)16-8/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWZYKHFBLUNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted benzoxazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide and related benzoxazole sulfonamide derivatives:

Key Comparative Insights

Structural Variations and Bioactivity: The hydrazinyl group in the target compound distinguishes it from oxo- or chloromethyl-substituted analogs (e.g., ). Benzimidazole hybrids (e.g., ) exhibit distinct activity profiles due to their nitrogen-rich aromatic systems, which are absent in benzoxazole derivatives.

Synthetic Methods :

- The target compound may be synthesized via Fe(III)-montmorillonite-catalyzed multi-component reactions (similar to ) or through hydrazine condensation (as in ).

- Derivatives like 5–06 () are synthesized via regioselective substitutions, highlighting the importance of position-specific modifications for activity.

Biological Performance :

- Compounds with bulky substituents (e.g., nitrophenylethyl in ) may exhibit steric hindrance, reducing binding efficiency compared to the target compound’s hydrazinyl group.

- Indazolyl-substituted derivatives () show potent inhibitory activity, suggesting that aromatic heterocycles at C5 enhance target engagement. The target compound’s dimethylsulfonamide group may offer a balance between solubility and activity.

Research Findings and Implications

- Antimicrobial Potential: Benzoxazole sulfonamides synthesized via Fe(III)-montmorillonite catalysis () demonstrate significant antimicrobial activity. The target compound’s hydrazinyl group may further enhance this by interacting with bacterial DNA gyrase or fungal cytochrome P450 enzymes.

- Cancer Relevance : Derivatives like 5–06 () inhibit NC chaperone activity, a mechanism relevant to viral replication and cancer cell proliferation. The target compound’s hydrazinyl group could mimic similar inhibitory effects.

- Synthetic Scalability : Environmentally benign methods (e.g., Fe(III)-montmorillonite catalysis) align with green chemistry principles, making the target compound’s synthesis both cost-effective and sustainable .

Biological Activity

2-Hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.

- Chemical Name: this compound

- CAS Number: 730950-09-1

- Molecular Formula: C10H12N4O2S

- Molecular Weight: 252.29 g/mol

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity: The compound is believed to interact with specific enzymes or receptors, leading to the modulation of biochemical pathways associated with cell proliferation and apoptosis.

- Antimicrobial Activity: It exhibits significant antibacterial properties by disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that this compound has notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical indicators of its effectiveness.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Enterococcus faecalis | 8 |

| Methicillin-resistant S. aureus (MRSA) | 4 |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria, including MRSA, which poses significant clinical challenges due to its resistance to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the findings from recent studies.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 12.5 | |

| HepG2 (liver cancer) | 7.5 | |

| A549 (lung cancer) | 10.0 | |

| HCT116 (colon cancer) | 15.0 |

The IC50 values indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showing superior activity compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in MDA-MB-231 and A549 cell lines, with notable induction of apoptosis observed through flow cytometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.